molecular formula C16H24N2O3S B15026878 Ethyl {2-[(3-cyclohexylpropanoyl)amino]-1,3-thiazol-4-yl}acetate

Ethyl {2-[(3-cyclohexylpropanoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B15026878
M. Wt: 324.4 g/mol
InChI Key: NMKCGWABIPCURG-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the cyclohexyl group adds to its structural complexity and potential biological activity.

Preparation Methods

The synthesis of ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetate with a thiazole derivative under specific reaction conditions. The process typically requires a catalyst and may involve steps such as cyclization and amide formation. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclohexyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 2-[2-(3-cyclohexylpropanoylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H24N2O3S/c1-2-21-15(20)10-13-11-22-16(17-13)18-14(19)9-8-12-6-4-3-5-7-12/h11-12H,2-10H2,1H3,(H,17,18,19)

InChI Key

NMKCGWABIPCURG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2CCCCC2

Origin of Product

United States

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